molecular formula C12H22O3 B13241198 {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13241198
M. Wt: 214.30 g/mol
InChI Key: PYGPLUBLSDKQNO-UHFFFAOYSA-N
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Description

{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a spirocyclic compound characterized by a dioxaspiro[4.4]nonane core with four methyl groups at the 6,6,8,8-positions and a hydroxymethyl substituent at the 2-position. Its unique structure confers distinct physicochemical properties, including enhanced lipophilicity due to the methyl groups and reactivity from the hydroxyl moiety.

The compound’s synthesis involves multi-step organic reactions, often requiring steric control due to the bulky tetramethyl groups. Applications span drug development (noted for antimicrobial activity), materials science, and catalysis .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C12H22O3/c1-10(2)8-12(11(3,4)15-10)6-5-9(7-13)14-12/h9,13H,5-8H2,1-4H3

InChI Key

PYGPLUBLSDKQNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC(O2)CO)C(O1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diols with ketones or aldehydes in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Molecular Formula Substituents Key Features
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol C₁₁H₂₀O₃ 6,6,8,8-Tetramethyl, 2-hydroxymethyl High steric hindrance; antimicrobial activity; enhanced stability
{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol C₁₀H₁₈O₃ 6,6-Dimethyl, 2-hydroxymethyl Lower steric bulk; improved metabolic stability vs. non-methylated analogs
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene C₁₀H₁₆O₂ 2,2,7,7-Tetramethyl, no hydroxyl Lacks methanol group; used in fragrance applications
6-Methyl-1,4-dioxaspiro[4.4]nonane C₈H₁₄O₂ 6-Methyl, no hydroxyl Simpler structure; studied for mild biological activity
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol C₁₀H₁₈O₃ 8,9-Dimethyl, 2-hydroxymethyl Methyl position alters binding affinity and enzymatic interactions

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
{6,6,8,8-Tetramethyl-...}methanol 212.25 2.8 0.12
{6,6-Dimethyl-...}methanol 186.25 1.9 1.45
2,2,7,7-Tetramethyl-...nona-3,8-diene 168.23 3.2 0.05

Biological Activity

{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS No. 1856995-42-0) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol. Its structure features a spirocyclic arrangement that may contribute to its biological interactions.

Cytotoxicity and Antiproliferative Effects

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain dioxaspiro compounds have shown moderate cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells with IC₅₀ values ranging from 11 to 15 μg/mL . This suggests that {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol may also possess similar antiproliferative properties.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC₅₀)Reference
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanolPotential (analogous compounds)Moderate (11 - 15 μg/mL)
Maesopsin-6-O-glucosideEffective against E. coli and S. aureus226 μg/mL against Hela cells
Callipeltoside AModerate against NSCLC-N611.26 μg/mL

Case Studies

  • Antibacterial Activity : A study involving methanolic extracts from plants indicated that certain fractions exhibited significant antibacterial activity against common pathogens like E. coli and S. aureus, which are relevant targets for compounds similar to {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol .
  • Cytotoxicity in Cancer Research : Research on dioxaspiro compounds has shown that they can inhibit cell proliferation in cancer cell lines such as Hela and A549 with varying degrees of effectiveness . This reinforces the potential for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol to be explored further in cancer therapeutics.

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